

"Anticancer agent 219" selectivity for cancer cells vs. normal cells

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Compound of Interest

Compound Name: Anticancer agent 219

Cat. No.: B15623982

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A Comparative Guide to the Selectivity of Anticancer Agent OKI-219

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on "**Anticancer agent 219**," identified as OKI-219, focusing on its selectivity for cancer cells versus normal cells. OKI-219 is a novel, potent, and highly selective inhibitor of the H1047R mutant form of the p110 α subunit of phosphatidylinositol 3-kinase (PI3K α).^{[1][2]} This mutation is a frequent oncogenic driver in various solid tumors, including a significant percentage of breast cancers. The selectivity of OKI-219 is compared with Alpelisib, an approved pan-PI3K α inhibitor that does not discriminate between the wild-type and mutant forms of the enzyme.^[3]

The data presented herein highlights the potential of mutant-selective inhibitors to offer a wider therapeutic window by minimizing on-target toxicities in normal tissues that express the wild-type enzyme.^{[4][2]}

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available quantitative data on the in vitro cytotoxic and inhibitory activity of OKI-219 and the comparator, Alpelisib, across a panel of cancer cell lines with varying PIK3CA mutation status and, where available, in normal cells.

Table 1: Comparative In Vitro Activity of OKI-219

Cell Line	Cancer Type	PIK3CA Status	Endpoint	OKI-219 IC50/Activity	Reference(s)
T47D	Breast Cancer	H1047R Mutant	Antiproliferation	Selective antiproliferative activity noted	[2]
SKBR3	Breast Cancer	Wild-Type	Antiproliferation	Less sensitive than T47D	[2]
HCC1954	Breast Cancer	H1047R Mutant	Antitumor Activity	Dose-dependent antitumor activity	[1][5]
PI3K α H1047R Mutant Cells	Various	H1047R Mutant	Cellular Selectivity	~100-fold more selective than for wild-type	[1][5][2]
PI3K α Wild-Type Cells	Normal/Cancer	Wild-Type	Cellular Selectivity	~100-fold less sensitive than mutant	[1][5][2]

Table 2: Comparative In Vitro Activity of Alpelisib

Cell Line	Cancer Type	PIK3CA Status	Endpoint	Alpelisib IC50 (µM)	Reference(s)
JuA1	Canine Hemangiosarcoma	H1047R/L Mutant	Cell Proliferation	11.26 (48h), 7.39 (72h)	[6]
JuB4	Canine Hemangiosarcoma	H1047L Mutant	Cell Proliferation	19.62 (48h), 18.23 (72h)	[6]
Re21	Canine Hemangiosarcoma	Wild-Type	Cell Proliferation	Less sensitive than mutant lines	[6]
BT-474	Breast Cancer	PIK3CA Mutant	Cell Growth	Sensitive	[7]
SKBR-3	Breast Cancer	Wild-Type	Cell Growth	Sensitive	[7]
T47D	Breast Cancer	PIK3CA Mutant	Cell Growth	Sensitive	[7]
MCF-7	Breast Cancer	PIK3CA Mutant	Cell Growth	Less sensitive	[7]
Normal Canine MDCK	Normal Kidney	Wild-Type	Cell Viability	IC50 values provided for comparison	[8] [9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol outlined below is a standard procedure for evaluating the cytotoxic effects of anticancer agents.[\[10\]](#)[\[11\]](#)

1. Cell Seeding:

- Harvest and count cells from logarithmic phase cultures.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of the test compound (e.g., OKI-219, Alpelisib) in the appropriate cell culture medium.
- Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Incubation:

- After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

- Carefully remove the medium from the wells.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background

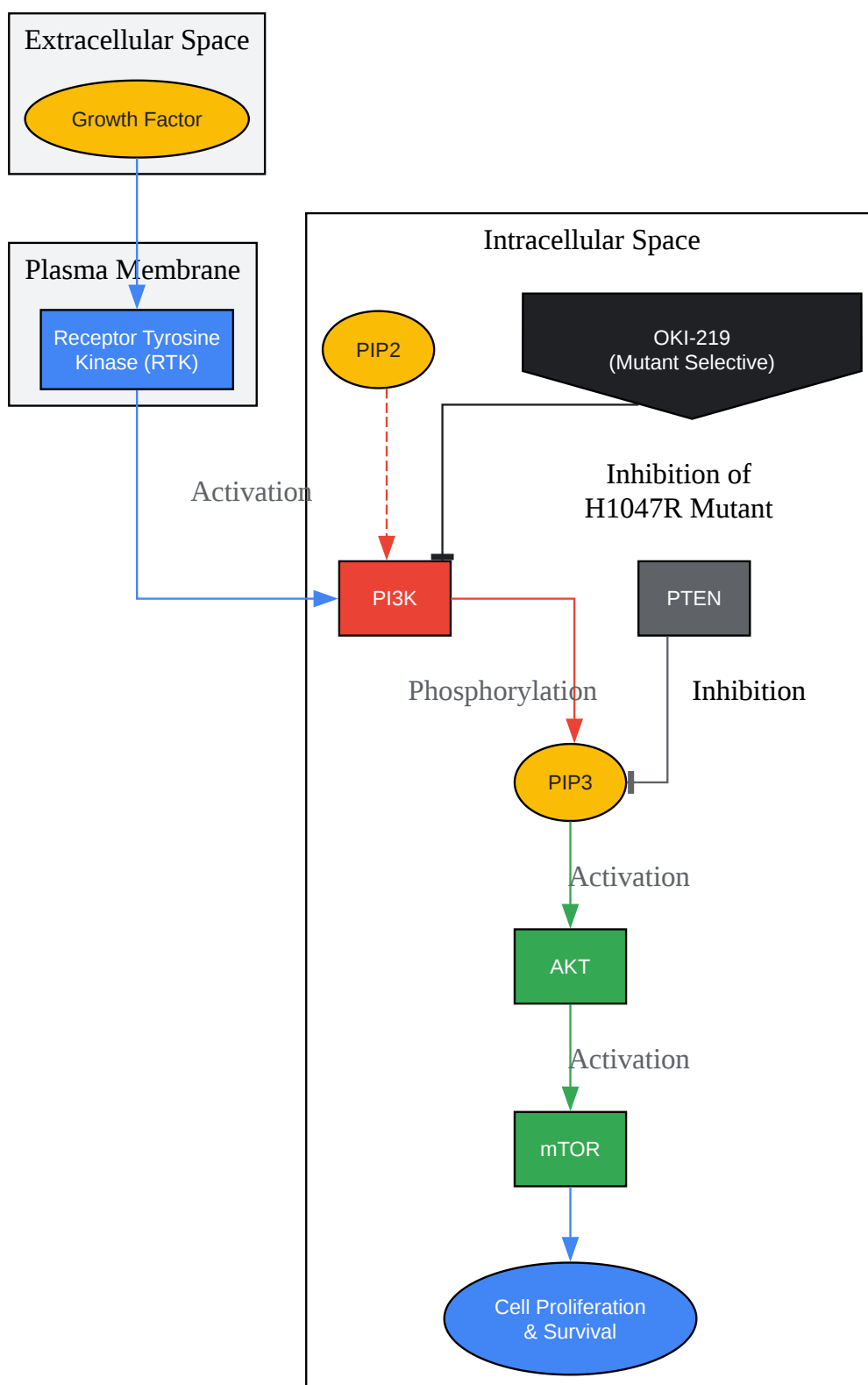
absorbance.

6. Data Analysis:

- The absorbance values are proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Mandatory Visualization

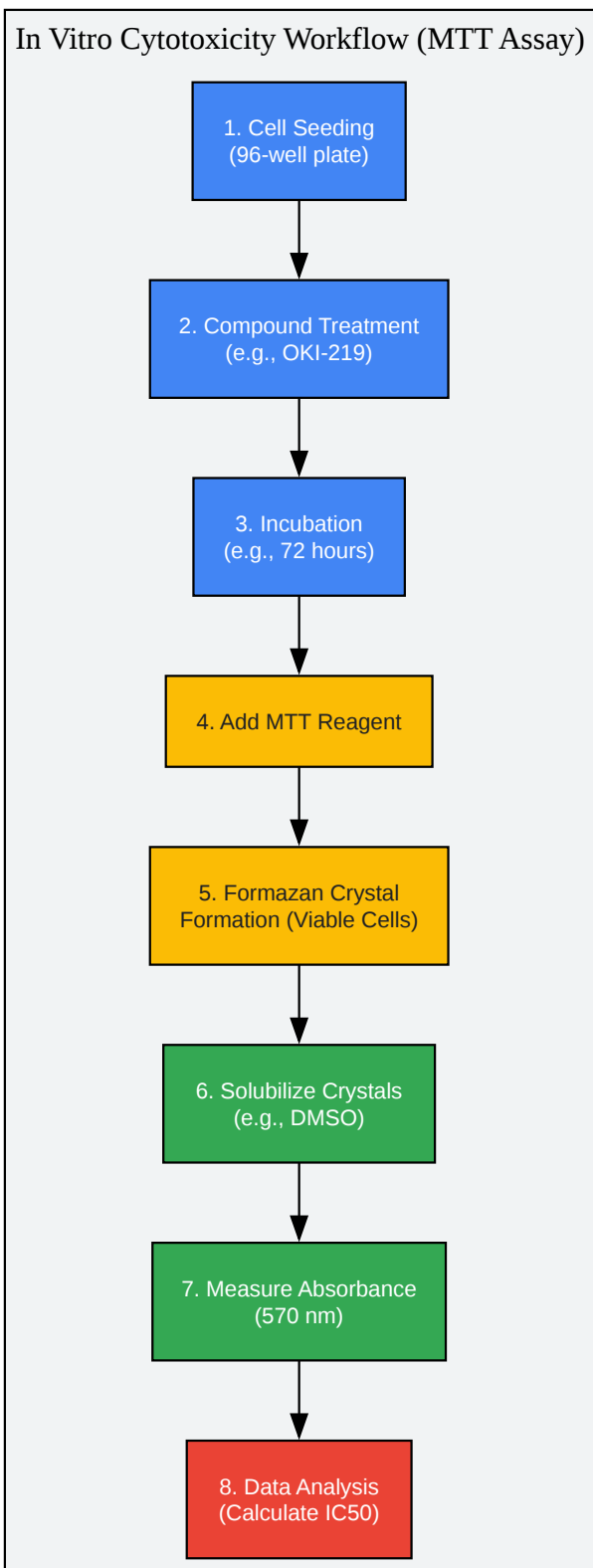
Signaling Pathway



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of OKI-219.

Experimental Workflow



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Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.

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